molecular formula C38H54O3 B3317509 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- CAS No. 96093-53-7

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)-

Cat. No.: B3317509
CAS No.: 96093-53-7
M. Wt: 558.8 g/mol
InChI Key: DYABJLMZPKIOLY-QNGWXLTQSA-N
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Description

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- is a complex organic compound with a unique structure that includes a hexadecyloxy group and a triphenylmethoxy group attached to a 2-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of 2-propanol with a triphenylmethoxy group, followed by the introduction of the hexadecyloxy group. The reaction conditions often require the use of strong bases and solvents to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The hexadecyloxy and triphenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler alcohols.

Scientific Research Applications

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The hexadecyloxy group may facilitate membrane penetration, while the triphenylmethoxy group can interact with specific binding sites. These interactions can modulate biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-(triphenylmethoxy)-, (2S)-: Lacks the hexadecyloxy group, making it less hydrophobic.

    1-Methoxy-2-propanol: A simpler compound with a methoxy group instead of the hexadecyloxy and triphenylmethoxy groups.

Uniqueness

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, (2S)- is unique due to its combination of hydrophobic and hydrophilic groups, which can enhance its solubility and reactivity in various environments. This makes it particularly useful in applications requiring amphiphilic properties.

Properties

IUPAC Name

(2S)-1-hexadecoxy-3-trityloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3/t37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYABJLMZPKIOLY-QNGWXLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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